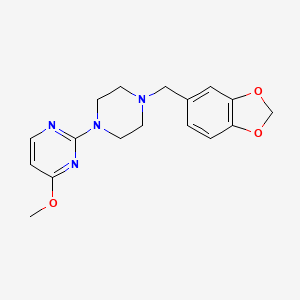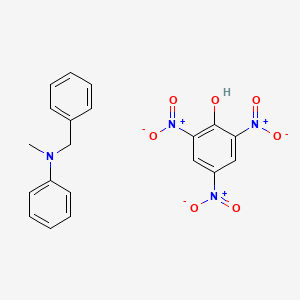
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. For N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Alkylation: Introduction of the ethyl group at the nitrogen atom of the benzimidazole ring.
Amidation: Formation of the butyramide moiety through the reaction with 3-methylbutyric acid.
Oxalate Formation: Conversion of the final product into its oxalate salt form for improved stability and solubility.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include benzimidazolone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .
科学的研究の応用
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Benzimidazolone: An oxidized derivative of benzimidazole.
Dihydrobenzimidazole: A reduced derivative of benzimidazole.
Substituted Benzimidazoles: Compounds with various substituents on the benzene ring.
Uniqueness
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is unique due to its specific substitution pattern and the presence of the butyramide moiety. This structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
22270-63-9 |
|---|---|
分子式 |
C16H21N3O5 |
分子量 |
335.35 g/mol |
IUPAC名 |
N-[2-(3H-benzimidazol-1-ium-1-yl)ethyl]-3-methylbutanamide;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c1-11(2)9-14(18)15-7-8-17-10-16-12-5-3-4-6-13(12)17;3-1(4)2(5)6/h3-6,10-11H,7-9H2,1-2H3,(H,15,18);(H,3,4)(H,5,6) |
InChIキー |
DYDDHQPTHPVHRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NCC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




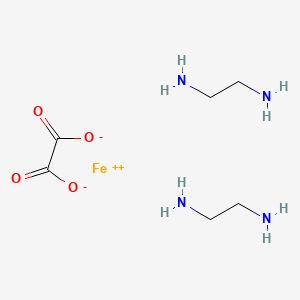
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
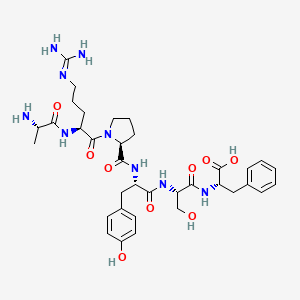
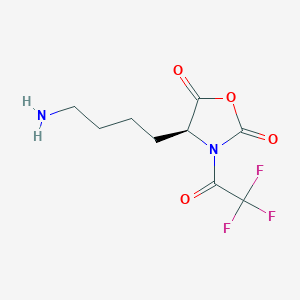
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
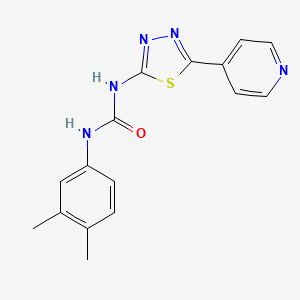
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
